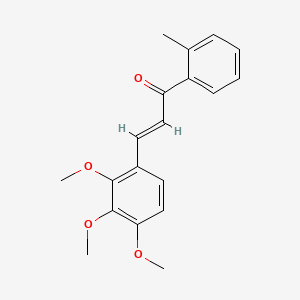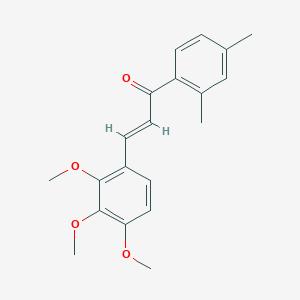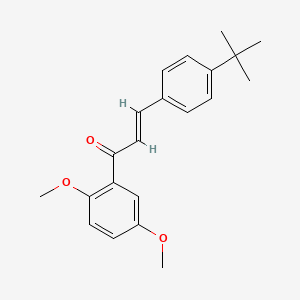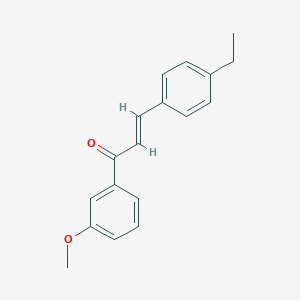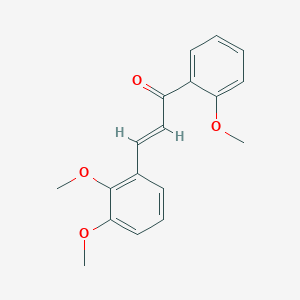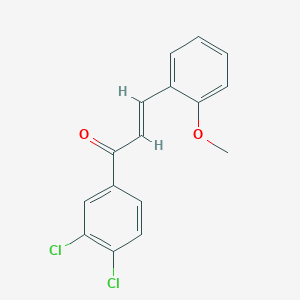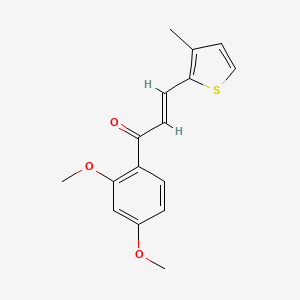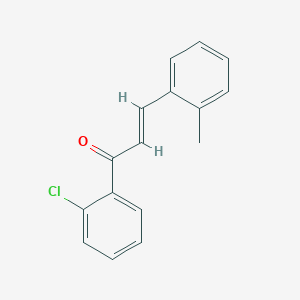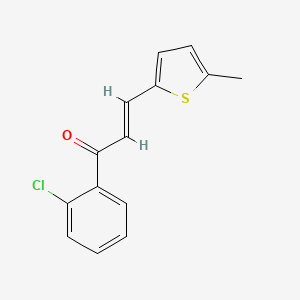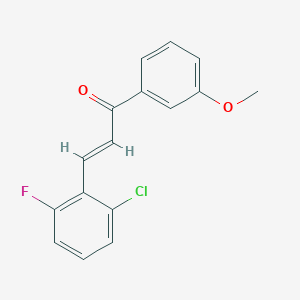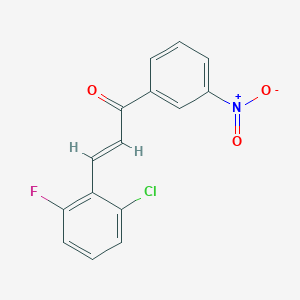
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the class of chalcones, which are structurally similar to flavonoids and are known for their diverse biological activities.
Wirkmechanismus
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one exerts its biological effects through multiple mechanisms. One of the key mechanisms is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has also been shown to induce apoptosis (programmed cell death) in cancer cells and protect neurons against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has limited solubility in water, which can pose challenges for certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one. One area of interest is the development of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of focus is the elucidation of the molecular mechanisms underlying the effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, which could lead to the development of more potent and specific compounds. Additionally, the optimization of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one synthesis methods and formulation strategies could improve its efficacy and bioavailability.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective properties.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3/c16-13-5-2-6-14(17)12(13)7-8-15(19)10-3-1-4-11(9-10)18(20)21/h1-9H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIXXMYVCCLWRS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



